molecular formula C8H10N4O2S B2487216 6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 439108-98-2

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B2487216
M. Wt: 226.25
InChI Key: LSOQEMDMIIKUNI-UHFFFAOYSA-N
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Description

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine is a compound of interest due to its unique molecular structure and potential applications in various fields of chemistry and pharmacology. The compound belongs to the pyrazolopyrimidin-amine class, which has been studied for its diverse chemical reactions and biological activities.

Synthesis Analysis

The synthesis of related pyrazolo[1,5-a]pyrimidines typically involves multistep chemical processes including chlorination, aminization, and the use of methanesulfonyl chloride as a solvent or reagent in some instances. One notable method for synthesizing 6-aminopyrazolo[3,4-d]pyrimidines involves the treatment of 1H-pyrazol-5-yl-N,N-dimethylformamidines or 5-amino-1H-pyrazole-4-carbaldehydes with cyanamide in an acid-mediated solution, showcasing the complexity and versatility of these synthesis routes (Tseng et al., 2019).

Molecular Structure Analysis

The crystal structure of a similar compound, 5-chloro-3-(2,4-dichlorophenyl)-N-(3-methoxyphenyl)-2-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine, demonstrates the intricacies of pyrazolopyrimidine chemistry, including how substitutions on the pyrazolopyrimidine core can influence molecular conformation and potentially, biological activity (Lu Jiu-fu et al., 2015).

Chemical Reactions and Properties

Pyrazolopyrimidines, including 6-methanesulfonyl derivatives, are known for engaging in various chemical reactions, leading to a wide range of structural modifications. These compounds can undergo reactions such as sulfonamidomethyl substitution, highlighting their reactive versatility and the potential for generating diverse derivatives with varied chemical properties (Shvets et al., 2020).

Scientific Research Applications

Specific Scientific Field

The specific scientific field of this application is Materials Science and Biological Interactions .

Comprehensive and Detailed Summary of the Application

This compound is part of a family of pyrazolo [1,5- a ]pyrimidines (PPs) that have been identified as strategic compounds for optical applications . These compounds are crucial tools for studying the dynamics of intracellular processes, chemosensors, and the progress of organic materials .

Detailed Description of the Methods of Application or Experimental Procedures

The PPs bearing simple aryl groups allow good solid-state emission intensities . The properties and stability found in these compounds are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .

Thorough Summary of the Results or Outcomes Obtained

The PPs have tunable photophysical properties, in which electron-donating groups (EDGs) at position 7 on the fused ring improve both the absorption and emission behaviors . The electronic structure analysis based on DFT and TD-DFT calculations revealed that EDGs at position 7 on the fused ring favor large absorption/emission intensities .

Future Directions

Pyrazolo[1,5-a]pyrimidines, the family to which “6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine” belongs, have attracted attention in material science and medicinal chemistry . They have potential applications in ionic or molecular sensing, bioimaging, and organic light-emitting devices . Future research could focus on exploiting these beneficial properties to raise our standard of living .

properties

IUPAC Name

2-methyl-6-methylsulfonylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4O2S/c1-5-3-7-10-4-6(15(2,13)14)8(9)12(7)11-5/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOQEMDMIIKUNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=CC(=C2N)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methanesulfonyl-2-methylpyrazolo[1,5-a]pyrimidin-7-amine

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